molecular formula C30H20N2O2 B1417547 (S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1173578-43-2

(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol

Cat. No.: B1417547
CAS No.: 1173578-43-2
M. Wt: 440.5 g/mol
InChI Key: XSBMCSCMQZOZOJ-UHFFFAOYSA-N
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Description

(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol is a chiral compound featuring two pyridine rings and a binaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol typically involves the coupling of pyridine derivatives with binaphthalene units. One common method includes the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. These reactions often require palladium catalysts, base, and appropriate solvents under controlled temperature and atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions, altering their reactivity and stability. In biological systems, it may interact with proteins or nucleic acids, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol is unique due to its chiral nature and the presence of both pyridine and binaphthalene moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(2-hydroxy-3-pyridin-2-ylnaphthalen-1-yl)-3-pyridin-2-ylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O2/c33-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)34)26-14-6-8-16-32-26/h1-18,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBMCSCMQZOZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=CC=N5)O)O)C6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
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(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
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(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
Reactant of Route 4
Reactant of Route 4
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
Reactant of Route 5
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
Reactant of Route 6
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol

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